molecular formula C11H15NO5 B1294278 Methyl 2-amino-3,4,5-trimethoxybenzoate CAS No. 5035-82-5

Methyl 2-amino-3,4,5-trimethoxybenzoate

Cat. No.: B1294278
CAS No.: 5035-82-5
M. Wt: 241.24 g/mol
InChI Key: UPVUQELOASQBMY-UHFFFAOYSA-N
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Description

It has the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol. This compound is characterized by the presence of three methoxy groups attached to the benzene ring, along with an amino group and a methyl ester group.

Mechanism of Action

Mode of Action

It’s suggested that the compound may interact with its targets through weak C–H···π interactions . More detailed studies are required to fully understand its interaction with targets and the resulting changes.

Biochemical Pathways

It’s known that the compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants . These compounds are known for their antioxidant and free radical scavenging properties , suggesting that Methyl 2-amino-3,4,5-trimethoxybenzoate may also influence these pathways.

Pharmacokinetics

Its solubility in chloroform and methanol is slight , which may affect its bioavailability

Result of Action

As a compound related to gallic acid and methyl gallates, it may exhibit antioxidant and free radical scavenging properties . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well documented. Factors such as temperature, pH, and the presence of other compounds could potentially influence its action. For instance, it’s known that the compound should be stored at -20°C under an inert atmosphere , suggesting that temperature and oxygen exposure may affect its stability

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-3,4,5-trimethoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, contributing to its diverse biochemical properties. For instance, it has been suggested that this compound could be a constituent contributing to the aroma of green tea leaves . Additionally, it may be used in chemical synthesis, indicating its potential interactions with various biomolecules involved in synthetic pathways .

Cellular Effects

This compound influences various cellular processes and functions. It has been reported to exhibit antioxidant and free radical scavenging properties, which can protect cells from oxidative stress and damage

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to form weak directional hydrogen bonds and van der Waals forces, contributing to its stability and interactions with other molecules

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound is stable under specific storage conditions, such as being kept at -20°C under an inert atmosphere . Its long-term effects on cellular function, stability, and degradation in in vitro or in vivo studies require further exploration.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these processes is crucial for determining the compound’s bioavailability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3,4,5-trimethoxybenzoate can be synthesized starting from gallic acid. The synthesis involves the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide . The reaction is carried out at a temperature range of 15-35°C, followed by the addition of another batch of dimethyl sulfate and sodium hydroxide to maintain the pH at 8-9. The product is then filtered, washed, and dried to obtain methyl 3,4,5-trimethoxybenzoate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of various chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: Similar structure but lacks the amino group.

    2-Amino-3,4,5-trimethoxybenzoic acid: Similar structure but has a carboxylic acid group instead of a methyl ester.

Uniqueness: Methyl 2-amino-3,4,5-trimethoxybenzoate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-amino-3,4,5-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVUQELOASQBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198408
Record name Methyl 3,4,5-trimethoxyanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5035-82-5
Record name Benzoic acid, 2-amino-3,4,5-trimethoxy-, methyl ester
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Record name 5035-82-5
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Record name Methyl 3,4,5-trimethoxyanthranilate
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Synthesis routes and methods

Procedure details

The latter nitro derivative (17.0 g) in 500 ml of methanol was reduced at room temperature and pressure with hydrogen using 4 g of 10% palladium on carbon as catalyst for 6 hr and filtered. The solvent was removed to give 14 g of 2-amino-3,4,5-trimethoxybenzoic acid methyl ester as an oil.
Name
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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